2-(Trifluoroacetyl)thiophene

Catalog No.
S705475
CAS No.
651-70-7
M.F
C6H3F3OS
M. Wt
180.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoroacetyl)thiophene

CAS Number

651-70-7

Product Name

2-(Trifluoroacetyl)thiophene

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone

Molecular Formula

C6H3F3OS

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F

Precursor for Heterocyclic Synthesis:

Due to its reactive carbonyl group and the aromatic thiophene ring, 2-(trifluoroacetyl)thiophene serves as a valuable precursor for the synthesis of diverse heterocyclic compounds. These heterocycles, containing atoms like nitrogen, oxygen, or sulfur in their ring structures, are crucial building blocks in pharmaceuticals, natural products, and functional materials. Studies have demonstrated its effectiveness in synthesizing various heterocycles, including pyrazoles, [] imidazoles, [] and thiazoles. []

Exploration in Medicinal Chemistry:

The unique combination of functional groups in 2-(trifluoroacetyl)thiophene makes it a potential candidate for exploring new drug leads. Researchers have investigated its potential for various therapeutic applications, including:

  • Antimicrobial activity: Studies have shown that 2-(trifluoroacetyl)thiophene derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. []
  • Anticancer properties: Certain derivatives of 2-(trifluoroacetyl)thiophene have demonstrated potential anticancer activity by targeting specific cancer cell signaling pathways.

Material Science Applications:

The aromatic and electron-withdrawing nature of 2-(trifluoroacetyl)thiophene makes it a potential candidate for developing novel materials with specific properties. Research is ongoing to explore its potential applications in:

  • Organic electronics: The molecule's ability to conduct electricity and form stable films makes it a potential candidate for organic electronics applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Polymer synthesis: 2-(Trifluoroacetyl)thiophene can be incorporated into polymers to modify their properties, potentially leading to the development of new functional materials with tailored characteristics.

2-(Trifluoroacetyl)thiophene is an organic compound characterized by the presence of a thiophene ring substituted with a trifluoroacetyl group. This compound, with the chemical formula C₅H₂F₃OS, features a five-membered aromatic ring containing sulfur and is notable for its unique electronic properties due to the electronegative trifluoroacetyl substituent. The trifluoroacetyl group enhances the compound's reactivity and stability, making it of interest in various chemical applications.

The reactivity of 2-(trifluoroacetyl)thiophene can be attributed to its electrophilic properties. It can undergo several types of reactions:

  • Electrophilic Aromatic Substitution: The trifluoroacetyl group can direct electrophiles to the ortho and para positions on the thiophene ring, facilitating further functionalization.
  • Nucleophilic Addition: The carbonyl carbon of the trifluoroacetyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines, depending on the reducing agent used.

Research indicates that 2-(trifluoroacetyl)thiophene exhibits significant biological activity. It has been studied for its potential as a:

  • Antiviral Agent: Some derivatives of thiophene compounds have shown efficacy against viral infections, suggesting that 2-(trifluoroacetyl)thiophene could possess similar properties.
  • Anticancer Compound: Thiophene derivatives are often explored for their ability to inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics.

Several methods exist for synthesizing 2-(trifluoroacetyl)thiophene:

  • Direct Trifluoroacetylation: This method involves the reaction of thiophene with trifluoroacetic anhydride in the presence of a catalyst such as magnesium perchlorate. This approach allows for efficient substitution at the 2-position of the thiophene ring .
  • From Thiophenecarboxaldehyde: Another synthetic route involves starting from 2-thiophenecarboxaldehyde, which can be converted into 2-(trifluoroacetyl)thiophene through acylation reactions .
  • Utilization of Electrophilic Reagents: Various electrophilic reagents can be employed to introduce the trifluoroacetyl group onto the thiophene ring under controlled conditions.

2-(Trifluoroacetyl)thiophene finds applications in several fields:

  • Electrolyte Additives: It has been studied as an electrolyte additive in lithium-ion batteries, enhancing performance and stability .
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis, particularly in creating more complex thiophene derivatives.
  • Material Science: Its unique properties make it suitable for use in developing advanced materials, including polymers and coatings.

Interaction studies of 2-(trifluoroacetyl)thiophene with biological targets have shown promising results. Investigations into its binding affinity and mechanism of action are ongoing, particularly concerning its potential antiviral and anticancer activities. Understanding these interactions is crucial for developing therapeutic applications.

Several compounds share structural similarities with 2-(trifluoroacetyl)thiophene, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-AcetylthiopheneAcetyl group instead of trifluoroacetylLess electronegative; different reactivity patterns
3-TrifluoromethylthiopheneTrifluoromethyl group at position 3Enhanced lipophilicity; potential for different biological activity
2-(Chloroacetyl)thiopheneChlorinated acetyl groupDifferent electronic effects; may exhibit varied biological activity

The uniqueness of 2-(trifluoroacetyl)thiophene lies in its trifluoroacetyl substituent, which significantly influences its chemical behavior and potential applications compared to these similar compounds.

Molecular Identification and Nomenclature

IUPAC Designation and Alternative Names

The International Union of Pure and Applied Chemistry designation for this compound is 2,2,2-trifluoro-1-thiophen-2-ylethanone [1] [2]. This nomenclature follows systematic naming conventions that identify the thiophene ring system with a trifluoroacetyl substituent at the 2-position [3]. Alternative names for this compound include 2-(Trifluoroacetyl)thiophene, which represents the most commonly used nomenclature in chemical literature [1] [4]. Additional synonyms documented in chemical databases include 2-Thienyl trifluoromethyl ketone, 2,2,2-trifluoro-1-(2-thienyl)ethanone, and Ethanone, 2,2,2-trifluoro-1-(2-thienyl) [4] [5]. The compound is also referenced as 1-(Thien-2-yl)-2,2,2-trifluoroethan-1-one and 2,2,2-trifluoro-1-thiophen-2-yl-ethanone in various chemical registries [3] [4].

CAS Registry Information

The Chemical Abstracts Service has assigned the registry number 651-70-7 to 2-(Trifluoroacetyl)thiophene [1] [2] [3]. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide [5]. The MDL number MFCD00041427 provides additional database identification for this compound [1] [4]. The Beilstein reference number 1309208 offers further cataloguing in chemical literature databases [6] [7]. PubChem has designated CID 136464 as the compound identifier within their database system [2] [5] [8].

Registry SystemIdentifier
CAS Registry Number651-70-7
MDL NumberMFCD00041427
Beilstein Number1309208
PubChem CID136464

Structural Representation Systems (InChI, SMILES)

The International Chemical Identifier for 2-(Trifluoroacetyl)thiophene is InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H [1] [2] [8]. This representation provides a standardized description of the molecular structure including connectivity and hydrogen count [3]. The InChI Key CZYKJGCKVBXLGF-UHFFFAOYSA-N serves as a hashed version of the full InChI string for database searching purposes [1] [2] [5]. The Simplified Molecular Input Line Entry System notation is represented as FC(F)(F)C(=O)c1cccs1 [1] [5] or alternatively as C1=CSC(=C1)C(=O)C(F)(F)F [2] [8]. These SMILES representations encode the molecular structure in a linear text format showing the thiophene ring connected to the trifluoroacetyl group [5] [9].

Physical Characteristics

Appearance and Physical State

2-(Trifluoroacetyl)thiophene exists as a liquid at standard temperature and pressure conditions [1] [2] [9]. The compound presents as a clear liquid with coloration ranging from colorless to pale yellow [2] [9] [6]. Physical state determination shows the compound maintains liquid phase at room temperature, which is consistent with its molecular weight and intermolecular forces [7] [10]. The liquid nature of this compound at ambient conditions facilitates handling and reaction procedures in synthetic applications [6] [11].

Thermal Properties (Melting/Boiling Points)

The boiling point of 2-(Trifluoroacetyl)thiophene has been experimentally determined to be in the range of 163-165°C at standard atmospheric pressure [1] [9] [6]. These measurements were conducted using standard distillation techniques and confirmed across multiple sources [7] [10]. The flash point of the compound is reported as 59°C (138°F), indicating the temperature at which vapor formation reaches combustible concentrations [9] [6] [11]. Specific melting point data for this compound was not definitively established in the available literature, with some sources indicating the compound remains liquid at significantly reduced temperatures [10] [11]. The thermal stability of the compound allows for distillation purification processes within the established boiling point range [6] [7].

Thermal PropertyValue
Boiling Point163-165°C
Flash Point59°C (138°F)
Vapor Pressure0.573 mmHg at 25°C

Density and Refractive Index

The density of 2-(Trifluoroacetyl)thiophene has been measured as 1.403 g/mL at 25°C under standard atmospheric conditions [1] [6] [7]. This density value reflects the influence of the trifluoromethyl group and the thiophene ring system on the compound's physical properties [10] [11]. The refractive index is reported as n20/D 1.486, measured at 20°C using the sodium D line as reference [1] [6]. Alternative measurements indicate a refractive index of 1.4845 under similar conditions [7] [12]. These optical properties are consistent with the aromatic character of the thiophene ring and the electron-withdrawing nature of the trifluoroacetyl substituent [6] [10]. The specific gravity determination confirms the compound's density relative to water at standard conditions [7] [11].

Electronic Structure

Bond Characteristics

The molecular structure of 2-(Trifluoroacetyl)thiophene features a thiophene ring system with a trifluoroacetyl substituent attached to the 2-position carbon [14]. The thiophene ring exhibits typical aromatic character with carbon-carbon bond lengths of approximately 1.36 Å, consistent with other thiophene derivatives [15] [16]. The carbon-sulfur bonds within the thiophene ring display lengths characteristic of aromatic sulfur heterocycles, with values around 1.71-1.72 Å [15] [16]. The carbonyl carbon forms a double bond with oxygen, exhibiting typical ketone characteristics with bond lengths near 1.21 Å [14] [15]. The trifluoromethyl group demonstrates carbon-fluorine bonds with lengths approximately 1.33 Å, reflecting the strong electronegativity of fluorine atoms [14] [17]. Bond angle analysis reveals the carbonyl group maintains approximately 120° angles consistent with trigonal planar geometry around the carbonyl carbon [15] [16].

Orbital Configurations

The electronic configuration of 2-(Trifluoroacetyl)thiophene involves the aromatic π-system of the thiophene ring interacting with the electron-withdrawing trifluoroacetyl group [14] [18]. The thiophene ring contributes six π-electrons to the aromatic system, with the sulfur atom providing two lone pair electrons [18] [19]. Molecular orbital calculations indicate the highest occupied molecular orbital is primarily localized on the thiophene ring system [14] [18]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the thiophene ring, reflecting the electron-accepting nature of the trifluoroacetyl substituent [14] [20]. Density functional theory studies reveal the HOMO-LUMO gap is influenced by the electron-withdrawing trifluoroacetyl group, which stabilizes both frontier orbitals [14] [18] [20].

Electron Distribution Analysis

The electron distribution in 2-(Trifluoroacetyl)thiophene is significantly influenced by the strong electron-withdrawing character of the trifluoroacetyl substituent [14] [17]. Natural bond orbital analysis demonstrates electron density depletion from the thiophene ring toward the carbonyl carbon and trifluoromethyl group [14] [18]. The trifluoromethyl group exhibits highly polarized carbon-fluorine bonds, creating a significant dipole moment within the molecule [17] [21]. Electrostatic potential mapping reveals the carbonyl oxygen carries substantial negative charge density, while the trifluoromethyl carbon maintains positive character [14] [18]. The thiophene ring maintains aromatic electron delocalization despite the electron-withdrawing influence of the substituent [18] [19]. Computational studies indicate the overall dipole moment of the molecule is oriented from the thiophene ring toward the trifluoroacetyl group, reflecting the electronic asymmetry of the structure [14] [21].

Electronic PropertyCharacteristic
Aromatic π-electrons6 electrons in thiophene ring
Molecular orbitalsHOMO localized on thiophene, LUMO on carbonyl
Dipole orientationFrom thiophene toward trifluoroacetyl
Electron-withdrawing effectStrong influence of CF3CO- group

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

651-70-7

Wikipedia

2-(Trifluoroacetyl)thiophene

Dates

Last modified: 08-15-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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